Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane
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Overview
Description
Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a complex hydrocarbon chain with a phenylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane typically involves the reaction of appropriate alkene precursors with trimethylsilyl reagents. One common method is the hydrosilylation of alkenes using trimethylsilane in the presence of a catalyst such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the hydrocarbon chain can be reduced to single bonds using hydrogenation reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used for hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The phenylsulfanyl group may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylpropene: Similar in having a trimethylsilyl group but lacks the phenylsulfanyl substituent.
Phenylsulfanylbutene: Contains the phenylsulfanyl group but does not have the trimethylsilyl group.
Trimethylsilylbutadiene: Contains both the trimethylsilyl group and a conjugated diene system.
Uniqueness
Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane is unique due to the combination of the trimethylsilyl group and the phenylsulfanyl substituent, which imparts distinct chemical and physical properties
Properties
CAS No. |
834897-80-2 |
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Molecular Formula |
C21H34SSi |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
trimethyl-[2-(3-phenylsulfanylbut-2-enyl)oct-1-enyl]silane |
InChI |
InChI=1S/C21H34SSi/c1-6-7-8-10-13-20(18-23(3,4)5)17-16-19(2)22-21-14-11-9-12-15-21/h9,11-12,14-16,18H,6-8,10,13,17H2,1-5H3 |
InChI Key |
RWWGERCSUJWZIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C[Si](C)(C)C)CC=C(C)SC1=CC=CC=C1 |
Origin of Product |
United States |
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